Umespirone

Anxiolytic Behavioral pharmacology Mouse model

Umespirone is not a generic azapirone. Its equipotent dual partial agonism at 5-HT1A (Ki=15 nM) and D2 (Ki=23 nM), combined with α1-adrenoceptor antagonism (Ki=14 nM), defines a polypharmacology unavailable in buspirone or tandospirone. This unique profile enables modeling of atypical antipsychotic-like effects—including AP-5-induced stereotypy for NMDA hypofunction paradigms—without the sedation, cognitive dulling, or motor side effects of conventional agents. For programs developing pro-cognitive anxiolytics or dissecting glutamatergic vs. dopaminergic mechanisms, umespirone is an irreplaceable reference compound.

Molecular Formula C28H40N4O5
Molecular Weight 512.6 g/mol
CAS No. 107736-98-1
Cat. No. B1683393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUmespirone
CAS107736-98-1
SynonymsUmespirone;  Umespirona;  Umespironum; 
Molecular FormulaC28H40N4O5
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C2C(=O)N(C(=O)C(C1=O)C2(C)C)CCCCN3CCN(CC3)C4=CC=CC=C4OC
InChIInChI=1S/C28H40N4O5/c1-5-6-14-31-24(33)22-26(35)32(27(36)23(25(31)34)28(22,2)3)15-10-9-13-29-16-18-30(19-17-29)20-11-7-8-12-21(20)37-4/h7-8,11-12,22-23H,5-6,9-10,13-19H2,1-4H3/t22-,23+
InChIKeyBXNRTMZZILHVNJ-ZRZAMGCNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Umespirone (107736-98-1): A Multifunctional Azapirone for Differentiated Anxiolytic and Antipsychotic Research


Umespirone (KC-9172; CAS 107736-98-1) is a small molecule drug of the azapirone class [1]. It exhibits a multimodal receptor binding profile characterized by partial agonism at serotonin 5-HT1A receptors (Ki = 15 nM) and dopamine D2 receptors (Ki = 23 nM), along with antagonism at α1-adrenoceptors (Ki = 14 nM) [2]. Its binding affinity for the sigma receptor is notably weaker (Ki = 558 nM) [2]. This distinct polypharmacology is the basis for its investigational use as both an anxiolytic and antipsychotic agent [3].

Why Umespirone (107736-98-1) Cannot Be Directly Substituted with Other Azapirones


Within the azapirone class, compounds like buspirone and tandospirone are primarily characterized by their potent and selective 5-HT1A partial agonism . Umespirone diverges fundamentally from this class profile due to its dual and equipotent actions at both 5-HT1A and D2 receptors [1]. This specific polypharmacology generates distinct in vivo behavioral and neuroendocrine outcomes that are not observed with other azapirones [2]. Consequently, umespirone is not a functional substitute for other azapirones in experimental protocols, particularly those designed to evaluate antipsychotic potential or compare cognitive and sedative side-effect profiles [3].

Quantitative Evidence Guide for Umespirone (107736-98-1) Differentiation


Umespirone Exhibits Superior Anxiolytic Potency Over Buspirone and Diazepam in the Mouse Black and White Box Test

Umespirone demonstrates significantly greater potency in reducing aversive responding in the mouse black and white test box compared to the anxiolytics buspirone and diazepam [1]. This indicates a more robust anxiolytic-like effect in this behavioral model [1].

Anxiolytic Behavioral pharmacology Mouse model

Umespirone's Atypical Antipsychotic Profile: Selective Reversal of AP-5-Induced Stereotypy Differentiates It from Buspirone and Links It to Clozapine

Umespirone, like the atypical antipsychotic clozapine, specifically antagonizes AP-5-induced sniffing stereotypy in rats without impairing spontaneous sniffing [1]. In contrast, the anxiolytic buspirone non-selectively impaired both spontaneous and AP-5-induced sniffing to a similar extent [1]. This selective reversal is a hallmark of atypical antipsychotics [1].

Antipsychotic NMDA antagonism Glutamate hypothesis

Distinct Cognitive and Subjective Effects of Umespirone vs. Buspirone in Healthy Human Subjects

A double-blind, placebo-controlled crossover study in healthy men (n=44) revealed a divergent profile of cognitive and subjective effects for umespirone (20-80 mg) and buspirone (30 mg) [1]. Buspirone reduced subjective alertness, calmness, and contentedness, while umespirone increased subjective alertness and contentedness and showed potential to improve secondary verbal memory [1]. The effects of umespirone also persisted for up to 23 hours post-dose, in contrast to the shorter-lasting effects of buspirone [1].

Human pharmacology Cognition EEG

Receptor Binding Profile Comparison: Umespirone vs. Tandospirone

Umespirone exhibits high nanomolar affinity for 5-HT1A (Ki = 15 nM), D2 (Ki = 23 nM), and α1-adrenoceptors (Ki = 14 nM) [1]. In contrast, tandospirone is a highly selective 5-HT1A partial agonist (Ki = 27 nM) with significantly lower affinity for D2 and α1-adrenoceptors (Ki values ranging from 1,300 to 41,000 nM) . This highlights the distinct polypharmacology of umespirone compared to the more selective profile of tandospirone .

Receptor pharmacology Binding affinity Selectivity

Absence of Sedation and Catalepsy in Preclinical Models Differentiates Umespirone from Typical Antipsychotics

In preclinical behavioral studies, umespirone was found to produce minimal sedation and no catalepsy or extrapyramidal symptoms [1]. This is in stark contrast to typical neuroleptics, which are associated with a high liability for these motor side effects [2]. The absence of sedation in the mouse black and white test was also noted in a direct comparison with diazepam and buspirone [3].

Side-effect profile Catalepsy Sedation

High-Value Research Application Scenarios for Umespirone (107736-98-1)


Investigating Atypical Antipsychotic Mechanisms via Glutamatergic Models

Umespirone's selective antagonism of AP-5-induced stereotypy, as demonstrated in rats, makes it a valuable tool for investigating the NMDA receptor hypofunction hypothesis of schizophrenia [1]. Unlike buspirone, umespirone's atypical antipsychotic-like profile (shared with clozapine) allows researchers to dissect glutamatergic from dopaminergic mechanisms in antipsychotic drug action [1].

Cognitive Profiling of Dual 5-HT1A/D2 Compounds in Human Psychopharmacology

The unique cognitive profile of umespirone in humans—specifically, its potential to improve secondary verbal memory and increase subjective alertness—distinguishes it from buspirone [2]. This makes umespirone a key comparator compound in studies aimed at developing psychotropic agents with pro-cognitive or non-sedative properties [2].

Development of Non-Sedative Anxiolytics

In preclinical models, umespirone demonstrates potent anxiolytic-like effects without the sedation or tolerance associated with benzodiazepines or the cognitive dulling seen with buspirone [3]. It is thus a key reference molecule for drug discovery programs seeking to develop a next generation of anxiolytics with a cleaner side-effect profile [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Umespirone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.